molecular formula C8H7N2O2+ B089390 3-Phenylsydnone CAS No. 120-06-9

3-Phenylsydnone

Cat. No.: B089390
CAS No.: 120-06-9
M. Wt: 162.15 g/mol
InChI Key: KQEVEDHJIGSXDK-UHFFFAOYSA-N
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Description

3-Phenylsydnone is a mesoionic compound with the chemical formula C₈H₆N₂O₂. It belongs to the class of sydnones, which are characterized by their unique 1,2,3-oxadiazole ring structure. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .

Mechanism of Action

Target of Action

3-Phenylsydnone is a highly stable mesoionic 1,3-dipole . It has been shown to be a valuable bioorthogonal chemical reporter for the labeling of proteins, complex glycans, and nucleic acids . The primary targets of this compound are these biomolecules, particularly DNA .

Mode of Action

This compound interacts with its targets through a process known as strain-promoted sydnone-alkyne cycloaddition (SPSAC) . This reaction involves the formation of a covalent bond between the sydnone and a cyclooctyne probe . The reaction is fast, with kinetics showing reactions with cyclooctyne probes up to k= 0.59 M 1s 1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis and repair pathway . The compound is incorporated into both 2’-deoxyuridines at position 5, and 7-deaza-2’-deoxyadenosines at position 7 . This modification allows for the postsynthetic labeling of single-stranded DNAs with cyclooctyne probes .

Pharmacokinetics

Its high stability in biological environments suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the successful labeling of DNA, both in vitro and in cells . This labeling allows for the tracking of DNA and potentially RNA in living cells , providing valuable insights into cellular processes and functions.

Action Environment

The action of this compound is influenced by the presence of cyclooctyne probes, which are necessary for the SPSAC reaction . The reaction rate can vary depending on the specific probe used

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylsydnone typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The process begins with the preparation of N-nitroso-N-phenylglycine by reacting N-phenylglycine with sodium nitrite in an acidic medium. This intermediate is then treated with acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs mechanochemical methods to enhance efficiency and reduce the use of organic solvents. Ball-milling techniques have been developed to synthesize sydnones, including this compound, in a more sustainable manner .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVEDHJIGSXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152639
Record name 3-Phenylsydnone
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120-06-9
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt
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Record name 3-Phenylsydnone
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Record name 3-Phenylsydnone
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Record name 3-Phenylsydnone
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Record name 3-phenyloxadiazol-3-ium-5-olate
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Record name N-PHENYLSYDNONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Phenylsydnone?

A1: this compound has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly employ techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [] These techniques provide insights into the compound's functional groups and structural arrangements.

Q3: What is significant about the reactivity of the 4-position in this compound?

A: this compound readily undergoes electrophilic aromatic substitution reactions, predominantly at the 4-position. [, ] This reactivity makes it a versatile building block for synthesizing a variety of substituted sydnones.

Q4: How can this compound be acylated?

A: Researchers have successfully acylated this compound using various methods, including Friedel-Crafts acylation catalyzed by metal triflates, such as Bismuth Triflate, under microwave irradiation. []

Q5: Can this compound participate in cycloaddition reactions?

A: Yes, this compound acts as a 1,3-dipole in cycloaddition reactions. For instance, it reacts with dienes like isoprene, yielding 2-methyl-7-phenyl-1,7-diazatricyclo[2.2.1.02,6]heptane, showcasing a double 1,3-dipolar cycloaddition. []

Q6: What is the significance of lithiation in this compound chemistry?

A: Treating this compound with n-butyllithium and TMEDA enables regiospecific lithiation at both the 4-position of the sydnone ring and the ortho-position of the phenyl ring. This dilithiated species serves as a valuable intermediate for further functionalization. []

Q7: Can this compound be used to synthesize pyrazole derivatives?

A: Yes, this compound acts as a precursor for synthesizing substituted pyrazoles. It undergoes 1,3-dipolar cycloaddition reactions with alkynes, alkenes, and maleimides, affording diverse pyrazole structures. []

Q8: Can this compound form complexes with metals?

A: Yes, this compound can act as a ligand in metal complexes. For example, it forms complexes with pentacyanoferrate(II), exhibiting metal-to-ligand charge transfer transitions in their electronic spectra. []

Q9: What catalytic applications do Palladium complexes of this compound derivatives have?

A: Palladium complexes derived from anions of this compound derivatives have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various biaryl compounds. []

Q10: What is the solubility behavior of this compound?

A: Studies on the solubility of this compound in binary solvent systems like dioxane-water and ethylacetate-methanol indicate strong self-association, resulting in lower solubility compared to ideal solutions. []

Q11: What is known about the charge-transfer properties of this compound?

A: Research suggests that this compound can form charge-transfer complexes with electron acceptors like tetracyanoethylene (TCNE), evidenced by characteristic absorption bands in their electronic spectra. []

Q12: What potential biological activities have been investigated for this compound derivatives?

A: Derivatives of this compound, particularly those with styrylcarbonyl substituents, have shown promise as potential anti-inflammatory, analgesic, and antipyretic agents. []

Q13: What is the relationship between 3-Phenylsydnones and nitric oxide release?

A: Studies have explored the nitric oxide donor activity of 3-Phenylsydnones. They have been shown to release nitric oxide, albeit slowly and at low levels, potentially contributing to their pharmacological effects. [, ]

Q14: How does the structure of this compound derivatives relate to their anticancer activity?

A: Research has explored the anticancer activity of this compound derivatives containing α,β-unsaturated ketone moieties. These compounds have exhibited promising in vitro cytotoxicity against various cancer cell lines. []

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